molecular formula C13H16ClNO3S B2464356 methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 438029-03-9

methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2464356
CAS No.: 438029-03-9
M. Wt: 301.79
InChI Key: QHLZGKBAMUAJHD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature reflects the complex heterocyclic structure, which consists of a cyclohepta[b]thiophene core system with specific substitution patterns. The structural representation reveals a bicyclic framework where a seven-membered saturated carbocyclic ring is fused to a thiophene ring at the 2,3-positions.

The compound features a tetrahydro designation indicating partial saturation of the seven-membered ring, specifically at positions 5, 6, 7, and 8, while maintaining the aromatic character of the thiophene moiety. The chloroacetyl amino substituent is positioned at the 2-position of the thiophene ring, establishing an amide linkage between the heterocyclic system and the chloroacetyl group. The methyl ester functionality is located at the 3-position of the thiophene ring, creating a distinctive substitution pattern that defines the compound's chemical identity.

The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as: COC(=O)C1=C(NC(CCl)=O)SC2=C1CCCCC2. This notation effectively captures the connectivity and arrangement of atoms within the molecule, providing a concise representation of the complex bicyclic structure.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 438029-03-9. This unique identifier serves as the primary reference for the compound across chemical databases and literature sources. The compound is also catalogued under the Molecular Design Limited number MFCD01357147, which provides an additional standardized identifier for chemical inventory systems.

Alternative nomenclature variations found in chemical databases include methyl 2-(2-chloroacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate and methyl 2-(chloroacetyl)amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. These variations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy and clarity.

Commercial suppliers utilize various catalog numbers for this compound, including Matrix Scientific catalog number 029431 and Ambeed catalog number A845139. These commercial identifiers facilitate procurement and inventory management within research and industrial settings.

Molecular Formula and Mass Spectrometry Data

The molecular formula for this compound is C₁₃H₁₆ClNO₃S. This formula indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom within the molecular structure.

The molecular weight of the compound is established as 301.79 grams per mole according to multiple chemical database sources. This molecular weight value represents the average atomic mass based on the natural abundance of isotopes for each constituent element.

Property Value Reference
Molecular Formula C₁₃H₁₆ClNO₃S
Molecular Weight 301.79 g/mol
Monoisotopic Mass 301.053943
Chemical Abstracts Service Number 438029-03-9
Molecular Design Limited Number MFCD01357147

Mass spectrometry data for this compound reveals a monoisotopic mass of 301.053943 atomic mass units. This precise mass value is calculated based on the exact masses of the most abundant isotopes of each element present in the molecular formula. The monoisotopic mass provides critical information for high-resolution mass spectrometry applications and molecular identification procedures.

The elemental composition analysis confirms the presence of carbon (51.74%), hydrogen (5.35%), chlorine (11.75%), nitrogen (4.64%), oxygen (15.92%), and sulfur (10.62%) by mass percentage. These compositional data support the assigned molecular formula and provide additional verification of the compound's chemical identity through analytical techniques.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-18-13(17)11-8-5-3-2-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZGKBAMUAJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H16ClNO3SC_{13}H_{16}ClNO_3S and a molecular weight of approximately 301.79 g/mol. Its structure includes a chloroacetyl group attached to an amino group linked to a tetrahydrothiophene ring, which is significant for its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆ClNO₃S
Molecular Weight301.79 g/mol
CAS Number438029-03-9
MDL NumberMFCD01357147

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. The chloroacetyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.
  • Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features allow it to interact with cellular targets involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : In vitro tests demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Research : A study published in a peer-reviewed journal reported that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Scientific Research Applications

Scientific Research Applications

  • Drug Development
    • The compound's structural characteristics suggest potential biological activities that could be harnessed in drug design. Its chloroacetyl group may enhance its reactivity, making it suitable for modifications aimed at improving therapeutic efficacy.
    • It serves as a lead compound for further synthetic modifications to explore new pharmacological properties.
  • Proteomics Research
    • Methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may be utilized as a tool for studying protein interactions or modifications. Its ability to participate in nucleophilic substitution reactions allows it to interact with various biomolecules.
  • Mechanism of Action Studies
    • Interaction studies involving this compound can provide insights into its pharmacokinetics and pharmacodynamics. Understanding how it interacts at the molecular level is crucial for elucidating its potential therapeutic mechanisms.
  • Antioxidant and Antimicrobial Activities
    • Similar compounds have been evaluated for antioxidant and antibacterial properties, suggesting that this compound could also exhibit these activities. Research into related thiophene derivatives has shown promising results in these areas .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[(2-Chloroacetyl)Amino]-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate

  • Structural Differences : The ethyl ester analog (CAS: 76981-88-9) replaces the methyl group with an ethyl, increasing molecular weight (315.82 vs. ~301.8 for the methyl derivative) and lipophilicity (XLogP3: 4.3) .
  • Synthesis: Both compounds derive from a common 2-aminothiophene intermediate. The ethyl variant is synthesized via analogous acylation reactions using chloroacetyl chloride .
  • Pharmacological Implications: The ethyl group may enhance metabolic stability but reduce solubility compared to the methyl analog. No direct biological data are available for either compound, but related esters show activity against cancer cell lines (e.g., IC50: 4.4–13 µg/mL in cycloheptathiophene-diazepine hybrids) .

Aromatic Substituted Analogs

Examples from include:

  • Ethyl 2-[(2-fluorobenzoyl)amino]-... This modification significantly alters biological activity, with reported IC50 values in the micromolar range for similar compounds targeting influenza polymerase .
  • Ethyl 2-[(2-chlorobenzoyl)amino]-...
Compound Substituent Molecular Weight XLogP3 Key Pharmacological Notes
Target Methyl Ester Chloroacetyl, Methyl ~301.8 ~3.9* Hypothesized improved solubility
Ethyl Ester (CAS: 76981-88-9) Chloroacetyl, Ethyl 315.82 4.3 Higher lipophilicity
Ethyl 2-(2-fluorobenzoyl)amino... 2-Fluorobenzoyl, Ethyl 363.4 4.7 Antiviral activity (Influenza)
ACS03 () Acridine-thiophene N/A N/A IC50: 23.11 µM (HCT-116 cells)

*Estimated based on ethyl analog data.

Heterocyclic and Piperidine Derivatives

  • Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-...
  • Triazole and Thiophene Hybrids () : Substitutions with triazole or thiophene groups alter electronic properties, possibly modulating interactions with enzymes like kinases or polymerases.

Hydrolysis Products

  • 2-(Benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (47): Hydrolysis of the ester yields a carboxylic acid, drastically altering solubility (logP ↓) and enabling salt formation for improved bioavailability .

Q & A

Q. Basic Research Focus

  • 1H-NMR : The methyl ester group (COOCH3) appears as a triplet at δ ~1.30–1.35 ppm (J = 7.1 Hz), while the cycloheptane protons resonate as multiplets between δ 1.60–3.10 ppm. The chloroacetyl NH proton is observed as a broad singlet at δ ~12.25 ppm .
  • 13C-NMR : Key signals include the ester carbonyl (δ ~166 ppm), thiophene carbons (δ ~120–145 ppm), and the chloroacetyl carbonyl (δ ~165–170 ppm) .
  • IR : Strong absorption bands for C=O (1650–1700 cm⁻¹), N–H (3300–3400 cm⁻¹), and C–Cl (650–750 cm⁻¹) confirm functional groups .

Advanced Research Focus
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for resolving complex stereochemistry or verifying regioselectivity in derivatives. For example, uses LC-MS to confirm molecular ions ([M+H]+) and HRMS to validate elemental composition .

What crystallization methods are effective for purifying this compound?

Basic Research Focus
Recrystallization from ethanol or ethanol/water mixtures is standard, yielding high-purity solids (e.g., 91–100% yields in ). Slow cooling of saturated solutions enhances crystal formation, while cyclohexane or methanol can be used for derivatives with lower solubility .

Advanced Research Focus
Advanced purification techniques include:

  • High-throughput screening of solvent systems (e.g., using Hansen solubility parameters) to identify optimal crystallization conditions.
  • Anti-solvent vapor diffusion for growing single crystals suitable for X-ray diffraction (e.g., as in , which resolved hydrogen-bonding networks) .

How do structural modifications at the chloroacetyl group influence the compound’s biological activity?

Advanced Research Focus
Substituents on the acyl group significantly impact bioactivity. For example:

  • Fluoro or nitro groups () enhance electron-withdrawing effects, increasing binding affinity to viral polymerase subunits in influenza studies .
  • Bulkier groups (e.g., pentafluorobenzoyl in ) may improve metabolic stability but reduce solubility, requiring formulation adjustments .

Methodological Insight
Structure-activity relationship (SAR) studies combine synthetic modifications with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational docking (e.g., AutoDock Vina) models interactions with biological targets, guiding rational design .

What computational methods are used to model interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Assess binding stability in protein pockets (e.g., influenza polymerase PB1 subunit).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Pharmacophore Modeling : Identifies critical functional groups for activity, as seen in ’s analysis of antibacterial derivatives .

Validation : Experimental data (e.g., IC50 values, crystallographic poses from ) validate computational predictions .

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